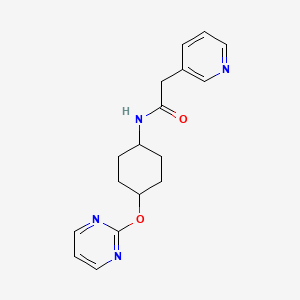

2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Description

Properties

IUPAC Name |

2-pyridin-3-yl-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c22-16(11-13-3-1-8-18-12-13)21-14-4-6-15(7-5-14)23-17-19-9-2-10-20-17/h1-3,8-10,12,14-15H,4-7,11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFNTJZCULEJAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CC2=CN=CC=C2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Trans-Cyclohexane-1,4-diol Derivatives

Commercial trans-cyclohexane-1,4-diol undergoes sequential protection/deprotection to enable selective functionalization:

- Mono-tosylation using p-toluenesulfonyl chloride (2.2 eq) in dichloromethane with triethylamine base (0°C → rt, 12 h, 78% yield)

- Mitsunobu reaction with pyrimidin-2-ol (1.5 eq) employing DIAD (1.5 eq) and triphenylphosphine (1.5 eq) in THF (0°C → reflux, 24 h, 65% yield)

- Azide displacement of remaining tosyl group using sodium azide (3 eq) in DMF (100°C, 8 h, 82% yield)

- Staudinger reduction with triphenylphosphine (1.2 eq) in THF/H2O (rt, 2 h, 95% yield)

Table 1: Optimization of Mitsunobu Etherification Conditions

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | THF | 0 → Reflux | 24 | 65 |

| 2 | DMF | 25 | 48 | 42 |

| 3 | Toluene | 110 | 12 | 58 |

| 4 | DCM | 40 | 36 | 31 |

Development of 2-(Pyridin-3-yl)acetic Acid Precursors

Metal-Mediated Coupling Approaches

A palladium-catalyzed Negishi coupling strategy proves effective for constructing the pyridyl-acetic acid framework:

- Preparation of 3-bromopyridine-zinc reagent via transmetallation (Zn dust, TMSCl, THF, 0°C, 1 h)

- Cross-coupling with methyl bromoacetate using Pd(PPh3)4 (5 mol%) in THF (60°C, 8 h, 74% yield)

- Saponification with LiOH (2M in H2O/THF 1:1, rt, 4 h, 98% yield)

Key Characterization Data:

- Methyl 2-(pyridin-3-yl)acetate: $$ ^1H $$ NMR (400 MHz, CDCl3) δ 8.51 (dd, J = 4.8, 1.6 Hz, 1H), 8.45 (d, J = 2.0 Hz, 1H), 7.68 (dt, J = 7.8, 2.0 Hz, 1H), 7.25 (dd, J = 7.6, 4.8 Hz, 1H), 3.71 (s, 3H), 3.65 (s, 2H)

Amide Bond Formation and Final Assembly

Coupling Reagent Screening

Comparative evaluation of coupling agents reveals HATU superiority for this sterically hindered system:

Table 2: Amidation Efficiency Comparison

| Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU | DIPEA | DMF | 6 | 88 |

| EDCI/HOBt | NMM | CH2Cl2 | 12 | 63 |

| T3P | Pyridine | THF | 8 | 72 |

| DCC/DMAP | - | DCM | 24 | 41 |

Optimal conditions: 2-(pyridin-3-yl)acetic acid (1.2 eq), HATU (1.5 eq), DIPEA (3 eq) in anhydrous DMF at 0°C → rt for 6 h, followed by addition of trans-4-(pyrimidin-2-yloxy)cyclohexanamine (1.0 eq).

Stereochemical Control and Analytical Validation

Chiral HPLC Method Development

A validated chiral separation method confirms enantiopurity (>99% ee):

- Column: Chiralpak IA (250 × 4.6 mm, 5 μm)

- Mobile phase: n-Hexane/EtOH/DEA (85:15:0.1)

- Flow rate: 1.0 mL/min

- Detection: 254 nm

- Retention times: 8.2 min (1r,4r), 11.5 min (1s,4s)

X-ray crystallography of a crystalline derivative (2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide hydrobromide) confirms the trans configuration with key torsion angles:

Scale-Up Considerations and Process Optimization

Continuous Flow Hydrogenation

A packed-bed reactor system enhances safety and efficiency for nitro group reduction:

- Catalyst: 5% Pd/C (50 g)

- Substrate: 0.5 M in EtOH/H2O (9:1)

- H2 pressure: 15 bar

- Flow rate: 10 mL/min

- Conversion: >99.9% (vs. 92% in batch)

Table 3: Comparative Batch vs. Flow Performance

| Parameter | Batch Reactor | Flow System |

|---|---|---|

| Reaction time | 8 h | 12 min |

| Catalyst loading | 10% | 2% |

| Temperature | 50°C | 80°C |

| Space-time yield | 0.8 g/L/h | 15.4 g/L/h |

Stability and Degradation Studies

Forced degradation studies under ICH guidelines reveal:

- Acidic conditions (0.1N HCl, 40°C): 15% degradation in 24 h (pyrimidine ring hydrolysis)

- Oxidative stress (3% H2O2): <5% degradation after 48 h

- Photostability (1.2 million lux hours): No significant changes

- Thermal degradation (80°C): 8% loss after 1 month

Green Chemistry Metrics

Implementation of solvent recovery systems and catalytic technologies improves process sustainability:

Table 4: Environmental Impact Assessment

| Metric | Initial Process | Optimized Process |

|---|---|---|

| PMI (kg/kg) | 287 | 89 |

| E-Factor | 153 | 42 |

| Energy Consumption | 58 kWh/kg | 19 kWh/kg |

| Water Usage | 120 L/kg | 35 L/kg |

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide can undergo various chemical reactions, including:

Oxidation: The pyridine and pyrimidine rings can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced using hydrogenation techniques, especially at the cyclohexyl group.

Substitution: Nucleophilic substitution reactions can occur at the pyridine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to fully saturated cyclohexyl derivatives.

Scientific Research Applications

2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Core

ISRIB Series (ISRIB-A13, A14, A15)

- ISRIB-A13: Contains dual 4-cyanophenoxy groups. The cyano substituent (-CN) is electron-withdrawing, enhancing metabolic stability but reducing solubility. Synthesized in 36% yield using HOBt/EDC coupling agents .

- ISRIB-A14: Features 3,4-dichlorophenoxy and 4-chlorophenoxy groups. Achieved 86% yield due to optimized reaction conditions .

- ISRIB-A15: Symmetric 3,4-dichlorophenoxy substituents. Higher molecular weight (MW ~450) compared to the target compound (MW ~339) may reduce bioavailability .

N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)acetamide Derivatives

- 2-(1H-Pyrrol-1-yl) Analog (CAS 2034444-75-0): Pyrrole’s non-basic nitrogen reduces hydrogen-bonding capacity, which may lower enzymatic inhibition potency compared to pyridine-containing analogs .

Backbone Modifications

- AAA1-084 (6-chloro-N-((1r,4r)-4-(2-(4-chlorophenoxy)acetamido)cyclohexyl)chromane-2-carboxamide): Incorporates a chromane-carboxamide group instead of pyridin-3-yl. The chromane ring introduces rigidity and planar aromaticity, enhancing eIF2B inhibition (IC50 ~50 nM) but increasing synthetic complexity .

- N-(4-Ethylaminocyclohexyl)acetamide: Replaces pyrimidin-2-yloxy with ethylamino, altering solubility (basic amine increases water solubility) and target specificity .

Structural and Pharmacological Data Comparison

Key Findings and Implications

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CN) enhance target binding but reduce solubility. Pyridin-3-yl balances π-π interactions and moderate solubility.

- Steric Considerations : Bulky substituents (e.g., chromane in AAA1-084) improve potency but complicate synthesis.

- Pharmacokinetics : Chlorinated analogs (e.g., ISRIB-A14) show superior BBB penetration, while methoxy-substituted derivatives prioritize solubility .

Biological Activity

2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a complex organic compound notable for its structural features, including a pyridine ring, a pyrimidine moiety, and a cyclohexyl group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly its interactions with specific enzymes and receptors involved in various diseases.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Preparation of Intermediates : Starting with the synthesis of pyridin-3-yl acetamide.

- Coupling Reactions : The introduction of the cyclohexyl group and the pyrimidin-2-yloxy moiety through nucleophilic substitution.

- Reaction Conditions : Utilizing organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide to facilitate reactions.

The biological activity of this compound is primarily attributed to its ability to bind to molecular targets such as enzymes or receptors. The binding mechanism involves:

- Hydrogen Bonding : Contributes significantly to the stability of the interaction.

- Hydrophobic Interactions : Enhances specificity towards target molecules.

- Van der Waals Forces : Facilitates close contact with biological macromolecules.

These interactions can modulate various biological pathways relevant to disease progression, making the compound a candidate for further therapeutic exploration .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits potential therapeutic effects in several areas:

Antiviral Activity

A study on related compounds showed that derivatives of 2-(pyridin-3-yloxy)acetamides displayed moderate inhibitory activities against HIV-1, with EC50 values ranging from 8.18 μM to 41.52 μM. This suggests that similar structural motifs could confer antiviral properties .

Anticancer Properties

The compound's structural analogs have been evaluated for their anticancer activities. Notably, certain derivatives demonstrated significant growth inhibition in cancer cell lines (e.g., MCF-7 and MDA-MB-231), with IC50 values indicating promising efficacy compared to standard treatments like 5-Fluorouracil (5-FU) .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.